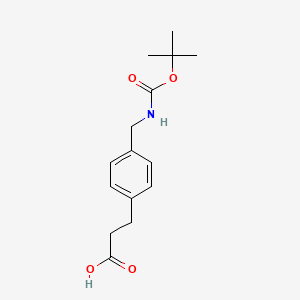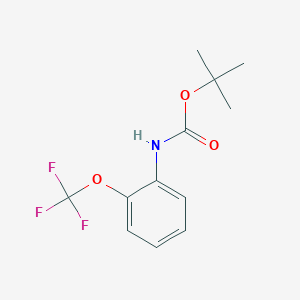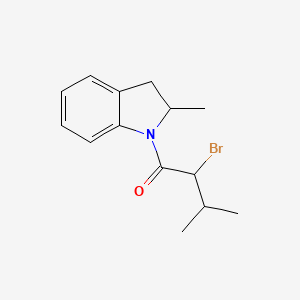
3-(4-Bromophenyl)-2-chloro-1-propene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Bromophenyl)-2-chloro-1-propene, also known as 1-bromo-2-chloro-3-phenylpropene, is an organic compound belonging to the class of bromochlorophenylpropene derivatives. It is a colorless liquid with a pungent odor and is soluble in most organic solvents. This compound is used in a variety of scientific research applications, including synthesis, mechanism of action, biochemical and physiological effects, and laboratory experiments.
作用机制
Target of Action
Compounds with similar structures, such as pyrazoline derivatives, have been shown to interact with acetylcholinesterase (ache), a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system .
Mode of Action
Similar compounds have been shown to inhibit the enzymatic activity of ache . This inhibition can affect normal nerve pulse transmission, leading to behavioral changes and movement impairment .
Biochemical Pathways
For instance, pyrazoline derivatives can increase the concentration of malondialdehyde (MDA), a biomarker for oxidative injury in cells and tissues .
Result of Action
Related compounds have been shown to cause significant changes in ache levels, which can lead to behavioral changes and movement impairment .
安全和危害
未来方向
生化分析
Biochemical Properties
3-(4-Bromophenyl)-2-chloro-1-propene plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound has been shown to interact with enzymes such as monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), inhibiting their activity. The inhibition of MAO-B by this compound is of particular interest due to its potential neuroprotective effects, as MAO-B is involved in the breakdown of neurotransmitters such as dopamine .
Cellular Effects
This compound has been observed to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In neuronal cells, this compound has been shown to modulate cell signaling pathways associated with neurotransmitter regulation, leading to changes in gene expression that promote neuroprotection . Furthermore, this compound affects cellular metabolism by altering the activity of enzymes involved in metabolic pathways, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules, leading to enzyme inhibition and changes in gene expression. The compound binds to the active sites of MAO-B and AChE, inhibiting their enzymatic activity and preventing the breakdown of neurotransmitters . This inhibition results in increased levels of neurotransmitters such as dopamine and acetylcholine, which can have neuroprotective effects. Additionally, this compound has been shown to modulate the expression of genes involved in neuroprotection and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular function. The compound has demonstrated stability under various experimental conditions, maintaining its inhibitory effects on MAO-B and AChE over extended periods . Degradation products of this compound have been observed, which may influence its long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low to moderate doses, the compound has been shown to exert neuroprotective effects by inhibiting MAO-B and AChE, leading to increased levels of neurotransmitters . At high doses, this compound may exhibit toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, indicating that there is a dosage range within which the compound is beneficial, while exceeding this range may result in adverse outcomes .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s inhibition of MAO-B and AChE affects the metabolic flux of neurotransmitters, leading to altered levels of metabolites such as dopamine and acetylcholine . Additionally, this compound may interact with other metabolic enzymes, influencing the overall metabolic profile of the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound has been shown to accumulate in neuronal tissues, where it exerts its inhibitory effects on MAO-B and AChE . Transporters involved in neurotransmitter regulation may facilitate the uptake and distribution of this compound, contributing to its localization within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been observed to localize within the mitochondria and synaptic vesicles of neuronal cells, where it interacts with MAO-B and AChE . Targeting signals and post-translational modifications may direct this compound to these specific compartments, enhancing its inhibitory effects on enzyme activity and promoting neuroprotection .
属性
IUPAC Name |
1-bromo-4-(2-chloroprop-2-enyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrCl/c1-7(11)6-8-2-4-9(10)5-3-8/h2-5H,1,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMGYVIRDWUKCSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC=C(C=C1)Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90641103 |
Source


|
| Record name | 1-Bromo-4-(2-chloroprop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.51 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
485320-33-0 |
Source


|
| Record name | 1-Bromo-4-(2-chloroprop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
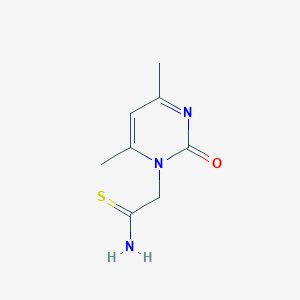
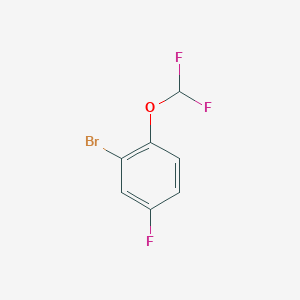
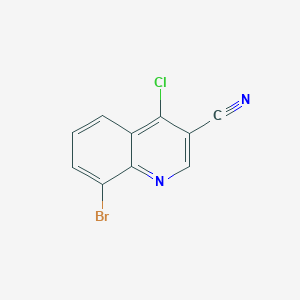
![2-Bromo-8-fluoro-4,5-dihydro-1H-azepino[5,4,3-CD]indol-6(3H)-one](/img/structure/B1291701.png)

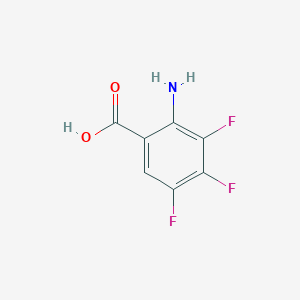

![Benzo[d]thiazol-5-ylmethanol](/img/structure/B1291708.png)
